molecular formula C21H27NO10 B2419610 [3,4-Bis(acetyloxy)-5-acetamido-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate CAS No. 1094684-35-1

[3,4-Bis(acetyloxy)-5-acetamido-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate

Cat. No.: B2419610
CAS No.: 1094684-35-1
M. Wt: 453.444
InChI Key: HJXMUXWOPDHTQS-UHFFFAOYSA-N
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Description

[3,4-Bis(acetyloxy)-5-acetamido-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate: is a complex organic compound with a unique structure that includes multiple functional groups such as acetyloxy, acetamido, and methoxyphenoxy

Properties

IUPAC Name

[5-acetamido-3,4-diacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO10/c1-11(23)22-18-20(30-14(4)26)19(29-13(3)25)17(10-28-12(2)24)32-21(18)31-16-8-6-15(27-5)7-9-16/h6-9,17-21H,10H2,1-5H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXMUXWOPDHTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)OC)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,4-Bis(acetyloxy)-5-acetamido-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate typically involves multi-step organic reactions. One common approach is to start with a suitable oxan derivative and introduce the acetyloxy and acetamido groups through esterification and amidation reactions, respectively. The methoxyphenoxy group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxy and methoxyphenoxy groups.

    Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

Chemistry: In organic synthesis, [3,4-Bis(acetyloxy)-5-acetamido-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate can serve as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology and Medicine: The compound’s structure suggests potential biological activity, making it a candidate for drug development. It may exhibit properties such as anti-inflammatory or antimicrobial effects, although specific studies are required to confirm these activities.

Industry: In materials science, the compound can be used to create polymers or coatings with specific properties. Its functional groups can participate in polymerization reactions, leading to materials with unique mechanical or chemical characteristics.

Mechanism of Action

The mechanism by which [3,4-Bis(acetyloxy)-5-acetamido-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate exerts its effects depends on its interaction with molecular targets. For example, if used as a drug, it may bind to specific enzymes or receptors, altering their activity. The acetamido group can form hydrogen bonds with biological molecules, while the methoxyphenoxy group can participate in hydrophobic interactions.

Comparison with Similar Compounds

    [3,4-Bis(acetyloxy)-5-amino-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate: Similar structure but with an amino group instead of an acetamido group.

    [3,4-Bis(acetyloxy)-5-acetamido-6-(4-hydroxyphenoxy)oxan-2-yl]methyl acetate: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness: The presence of both acetyloxy and acetamido groups in [3,4-Bis(acetyloxy)-5-acetamido-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate makes it unique compared to its analogs. These functional groups provide distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Biological Activity

[3,4-Bis(acetyloxy)-5-acetamido-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate is a complex organic compound that has garnered attention in recent years due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C22H27NO11C_{22}H_{27}NO_{11}, with a molecular weight of approximately 445.46 g/mol. The structure features multiple functional groups including acetyloxy and acetamido moieties, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance, certain acetylated compounds have shown effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents .

Anti-inflammatory Effects

Research has demonstrated that compounds with similar structural features possess anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation, indicating their potential use in treating inflammatory diseases .

Anticancer Potential

There is emerging evidence that compounds with acetamido and acetyloxy groups can induce apoptosis in cancer cells. Studies have shown that these compounds can disrupt cellular signaling pathways essential for cancer cell survival, leading to increased rates of apoptosis in various cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Cell Signaling Modulation : It may alter signaling pathways that regulate cell proliferation and apoptosis.
  • Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which can protect cells from oxidative stress associated with various diseases .

Study on Antimicrobial Properties

A study published in 2022 analyzed the antimicrobial effects of several acetylated compounds derived from natural sources. The results indicated that these compounds had significant inhibitory effects on Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound may possess similar properties .

Research on Anti-inflammatory Effects

In a 2021 study focusing on inflammation-related pathways, researchers found that specific derivatives could reduce the expression of inflammatory markers in vitro. This suggests potential therapeutic applications for inflammatory conditions such as arthritis or inflammatory bowel disease .

Data Tables

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine production
AnticancerInduction of apoptosis in cancer cells

Q & A

Q. What are the standard synthetic routes for [3,4-Bis(acetyloxy)-5-acetamido-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate?

Methodological Answer: A common approach involves multi-step protection/deprotection strategies for hydroxyl and amine groups. For example:

  • Step 1: Dissolve the precursor (e.g., a glucose analog) in methanol with a catalytic acid (e.g., H₂SO₄) to promote acetylation .
  • Step 2: Reflux the mixture (4–6 hours) under anhydrous conditions.
  • Step 3: Purify via ice-water precipitation, followed by recrystallization from ethanol or chromatography (e.g., hexane/ethyl acetate gradients) .
  • Characterization: Confirm purity via HPLC and structural integrity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. How is X-ray crystallography applied to resolve the stereochemistry of this compound?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation.
  • Structure Solution: Employ SHELXS/SHELXD for phase determination and SHELXL for refinement, accounting for anisotropic displacement parameters .
  • Validation: Cross-check with WinGX/ORTEP for molecular geometry visualization and hydrogen-bonding analysis .
  • Note: Ensure crystals are grown in a solvent system compatible with the compound’s solubility (e.g., DMSO/water mixtures).

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Storage: Store at –20°C in airtight containers to prevent hydrolysis of acetyl groups .
  • PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Waste Disposal: Neutralize acidic byproducts before disposal and segregate organic waste for incineration .

Advanced Research Questions

Q. How can conflicting NMR and mass spectrometry data be resolved during structural validation?

Methodological Answer:

  • Scenario: Discrepancies in molecular ion peaks or unexpected splitting in NMR signals.
  • Approach:
    • Perform 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations and identify overlapping signals .
    • Use tandem MS (MS/MS) to confirm fragmentation patterns and rule out impurities.
    • Re-examine crystallographic data (e.g., thermal motion parameters in SHELXL) to assess dynamic disorder in the crystal lattice .
    • Computational modeling (DFT or MD simulations) can predict spectroscopic profiles and validate experimental data .

Q. What strategies optimize regioselective acetylation in the presence of multiple reactive hydroxyl groups?

Methodological Answer:

  • Stepwise Protection:
    • Use temporary protecting groups (e.g., TBDMS for primary hydroxyls) to direct acetylation to secondary sites .
    • Employ catalysts like DMAP to enhance reaction rates at sterically hindered positions.
  • Kinetic Control: Conduct reactions at low temperatures (–10°C) to favor kinetically controlled acetylation of more accessible hydroxyls .
  • Monitoring: Track progress via TLC (silica gel, UV-active spots) and adjust reaction time to avoid over-acetylation.

Q. How can metabolomic profiling elucidate the compound’s pharmacological activity?

Methodological Answer:

  • In Vitro Assays: Screen for enzyme inhibition (e.g., glycosidases) using fluorogenic substrates and IC₅₀ determination .
  • Cell-Based Studies: Treat cell lines (e.g., cancer or microbial models) and analyze metabolite changes via LC-MS/MS, focusing on pathways like glycolysis or acetyl-CoA metabolism .
  • Molecular Docking: Use AutoDock Vina to predict interactions with target proteins (e.g., acetyltransferases), guided by the compound’s 3D structure from SC-XRD .

Q. What analytical methods differentiate between polymorphic forms of this compound?

Methodological Answer:

  • PXRD: Compare experimental powder patterns with simulated data from SC-XRD to identify crystalline phases .
  • Thermal Analysis: Use DSC/TGA to detect melting point variations and solvent inclusion .
  • Solid-State NMR: Resolve differences in hydrogen-bonding networks or molecular packing .

Data Contradiction Analysis

Q. How to address inconsistencies in biological activity across different studies?

Methodological Answer:

  • Variable Control: Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize batch effects.
  • Metabolite Interference: Test for compound stability in culture media (e.g., hydrolysis of acetyl groups) via LC-MS .
  • Dose-Response Validation: Repeat experiments with independent synthetic batches to confirm reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.